molecular formula C23H15N3O4S B2696400 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide CAS No. 312605-89-3

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2696400
CAS No.: 312605-89-3
M. Wt: 429.45
InChI Key: LZJMTCNSCICPOF-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a thiazole-based compound characterized by a benzoyl group at position 5, a phenyl group at position 4 of the thiazole ring, and a 2-nitrobenzamide moiety attached via an amide linkage.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4S/c27-20(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)24-23(31-21)25-22(28)17-13-7-8-14-18(17)26(29)30/h1-14H,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJMTCNSCICPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Benzoylation: The thiazole intermediate can be benzoylated using benzoyl chloride in the presence of a base like pyridine.

    Nitration: The final step involves nitration of the benzamide derivative using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can be substituted with other acyl groups using appropriate acylating agents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Acyl chlorides, bases like pyridine.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Corresponding amine derivative.

    Substitution: New acylated thiazole derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive thiazole derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitrobenzamide moiety might contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide 5-benzoyl, 4-phenyl, 2-nitrobenzamide 433.44 g/mol* High lipophilicity due to aromatic groups [7], [13]
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (5) 6-methoxybenzo[d]thiazole, triazole-methyl ~500 g/mol Enhanced solubility from methoxy group [3]
4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide 4-bromo, 5-(4-nitrophenyl) 464.29 g/mol Electron-withdrawing nitro and bromo groups [13]
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide 5-(4-nitrophenyl)sulfonyl, 4-phenoxy 479.46 g/mol Sulfonyl group improves metabolic stability [14]

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : The benzoyl and phenyl groups in the target compound likely enhance membrane permeability compared to analogs with polar substituents (e.g., methoxy or sulfonyl) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) may influence reactivity and binding to biological targets .

Table 2: Antimicrobial and Pharmacological Profiles

Compound Name Biological Activity Mechanism (Inferred) Reference
This compound Not reported (NR) Potential PFOR enzyme inhibition* [6]
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (5a, 5h, 5i) Strong antimicrobial activity vs. ciprofloxacin Disruption of microbial cell membranes [3]
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Non-selective COX-1/COX-2 inhibition (IC₅₀ ~9 µM) Interaction with COX active site [10]
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide PFOR enzyme inhibition Amide anion-mediated binding [6]

*Inferred from structurally similar nitazoxanide derivatives in .

Key Findings :

  • Antimicrobial Potential: Analogs with nitrobenzamide groups (e.g., compounds 5a, 5h, 5i) show efficacy against pathogens like E. coli, suggesting the target compound may share this activity .
  • Enzyme Inhibition : The nitro group and thiazole ring may enable PFOR or COX/LOX inhibition, as seen in nitazoxanide derivatives and COX-targeting thiazoles .

Crystallographic and Stability Data

  • Hydrogen Bonding : In nitazoxanide analogs (), intermolecular hydrogen bonds (N–H⋯N) stabilize crystal packing, a feature likely conserved in the target compound .
  • Metabolic Stability : Sulfonyl-containing analogs () exhibit improved stability, whereas the target compound’s benzoyl group may increase susceptibility to esterase-mediated hydrolysis .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a benzamide moiety, and a nitro substituent, which collectively contribute to its potential therapeutic applications.

Structural Characteristics

The structural composition of this compound plays a crucial role in its biological activity:

  • Thiazole Ring : Known for its pharmacological properties, thiazole derivatives are often associated with antibacterial, antifungal, and anticancer activities.
  • Benzamide Moiety : This group is known to enhance the compound's interaction with biological targets.
  • Nitro Group : The presence of the nitro group may facilitate interactions with specific enzymes or receptors, potentially increasing efficacy against certain diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can modulate enzyme activities and affect signaling pathways involved in tumor growth. Preliminary investigations suggest that this compound may possess cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Activity Type
A549 (Lung Cancer)6.75High in 2D assays
HCC827 (Lung Cancer)6.26Moderate in 2D assays
MRC-5 (Fibroblast)3.11Moderate cytotoxicity

The above table summarizes the IC50 values for this compound against various cell lines, indicating its potential as an antitumor agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Similar thiazole derivatives have demonstrated activity against a range of bacterial and fungal strains. The nitro group is believed to enhance this activity by participating in redox reactions that disrupt microbial cell function .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activities that are critical in signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially affecting replication and transcription processes .

Case Studies

Several studies have focused on the biological activity of thiazole derivatives similar to this compound:

  • Study on Lung Cancer Cell Lines : A study assessed the cytotoxic effects of various nitro-substituted compounds on human lung cancer cell lines (A549, HCC827). The results indicated significant activity in 2D assays compared to 3D models, highlighting the need for further optimization of these compounds for clinical applications .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of thiazole derivatives against common pathogens. The results demonstrated promising antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide, and how can structural fidelity be ensured?

Answer: The synthesis of thiazole-amide derivatives typically involves coupling a thiazol-2-amine with a nitrobenzoyl chloride. For example, in related compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide), 5-chlorothiazol-2-amine was reacted with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization . To confirm structural fidelity, use IR spectroscopy to identify key functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹ for amides, aromatic C-C vibrations at ~1500 cm⁻¹) , and NMR spectroscopy to resolve aromatic protons and substituent environments. X-ray crystallography (using SHELXL for refinement) is critical for unambiguous confirmation, as demonstrated for structurally similar urea-thiazole derivatives .

Q. Which analytical techniques are most effective for assessing purity and identity in nitrobenzamide-thiazole derivatives?

Answer: A tiered analytical approach is recommended:

  • TLC for preliminary purity checks using silica gel GF254 plates .
  • UV-Vis spectroscopy to detect π→π* transitions in aromatic systems (e.g., λmax ~250–300 nm for nitro groups) .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Quantitative HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) for impurity profiling, as applied to related thiadiazole-nitrobenzamides .
  • Elemental analysis to verify stoichiometry (±0.4% tolerance).

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

Answer: Multiwfn enables electron density topology analysis, electrostatic potential (ESP) mapping, and bond order calculations. For example:

  • Electron localization function (ELF) can identify charge distribution in the thiazole ring and nitrobenzamide moiety, highlighting reactive sites for electrophilic/nucleophilic attack .
  • ESP maps may predict hydrogen-bonding interactions (e.g., between the amide NH and carbonyl groups), critical for crystal packing or target binding .
  • Orbital composition analysis can quantify contributions of sulfur (thiazole) and oxygen (nitro) atoms to frontier molecular orbitals, informing redox behavior .

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

Answer: Discrepancies (e.g., R-factor >5%) may arise from disorder, twinning, or poor data resolution. Mitigation strategies include:

  • Using SHELXL with restraints for flexible groups (e.g., benzoyl rings) and iterative refinement cycles .
  • Validation tools like PLATON to check for missed symmetry or solvent-accessible voids .
  • Comparing with analogous structures (e.g., nitazoxanide derivatives) to identify common packing motifs or hydrogen-bonding patterns .
  • High-resolution data collection (e.g., synchrotron sources) to improve signal-to-noise ratios .

Q. What strategies are recommended for elucidating the biological activity of this compound, given structural similarities to antitumor thiazole derivatives?

Answer:

  • In vitro screening against NCI-60 cancer cell lines, as done for morpholine-containing thiazole carboxamides .
  • Mechanistic studies :
    • Enzyme inhibition assays (e.g., PFOR enzyme targeting, inspired by nitazoxanide derivatives) .
    • Molecular docking using AutoDock Vina to model interactions with targets like GSK-3β (validated for urea-thiazole analogs) .
  • Structure-activity relationship (SAR) studies : Vary substituents on the benzoyl or phenyl groups and assess cytotoxicity trends .

Data Contradiction Analysis

Q. How can conflicting solubility or stability data be resolved for nitrobenzamide-thiazole compounds?

Answer:

  • Standardized protocols : Use pharmacopoeial methods (e.g., shake-flask technique for solubility in ethanol/water mixtures) to ensure reproducibility .
  • Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
  • Cross-validate with DSC/TGA to detect polymorphic transitions or decomposition events .

Methodological Best Practices

Q. What are the best practices for refining hydrogen-bonding networks in crystallographic studies?

Answer:

  • Riding hydrogen models in SHELXL for fixed H positions, with Uiso values constrained to 1.2×Ueq of parent atoms .
  • Validate hydrogen bonds using Mercury (CCDC) to ensure geometrically plausible interactions (e.g., N–H⋯O distances 2.6–3.0 Å, angles >120°) .

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